N-(2-aminocyclopropyl)-2-nitrobenzenesulfonamide
Description
Properties
Molecular Formula |
C9H11N3O4S |
|---|---|
Molecular Weight |
257.27 g/mol |
IUPAC Name |
N-(2-aminocyclopropyl)-2-nitrobenzenesulfonamide |
InChI |
InChI=1S/C9H11N3O4S/c10-6-5-7(6)11-17(15,16)9-4-2-1-3-8(9)12(13)14/h1-4,6-7,11H,5,10H2 |
InChI Key |
XLALOFDZCLCXBP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])N |
Origin of Product |
United States |
Preparation Methods
Preparation of 2-Amino-5-nitrobenzenesulfonamide Intermediate
A key intermediate in the synthesis is 2-amino-5-nitrobenzenesulfonamide, prepared by reacting 2-amino-5-nitrobenzenesulfonic acid with phosphorus oxychloride followed by aqueous ammonia treatment. This process converts the sulfonic acid group into the sulfonamide functionality while retaining the nitro and amino groups on the aromatic ring.
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| a | 2-amino-5-nitrobenzenesulfonic acid + POCl3 | Phosphorylation, then aqueous NH3 | 2-amino-5-nitrobenzenesulfonamide |
This step is crucial for generating the sulfonamide moiety needed for further transformations.
Coupling with Cyclopropyl Derivatives
Mesylation (introduction of methanesulfonyl groups) is performed by reacting the amino intermediate with methanesulfonyl chloride in the presence of pyridine. This reaction converts the amino group into a mesylated sulfonamide, which can be an intermediate for further synthetic steps.
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| d | Amino sulfonamide + methanesulfonyl chloride + pyridine | Stirring at room temperature | Mesylated sulfonamide intermediate |
This step is critical in preparing key intermediates for complex molecule synthesis.
Comparative Analysis of Preparation Routes
In-depth Research Findings and Notes
The preparation of 2-amino-5-nitrobenzenesulfonamide as an intermediate is well-documented and forms the foundation for the synthesis of this compound and related compounds.
Suzuki–Miyaura coupling is a versatile method to introduce cyclopropyl groups onto aromatic rings, including sulfonamide derivatives, with control over stereochemistry (cis/trans isomers). The method requires palladium catalysts and bases such as cesium carbonate, with silver oxide as an additive to facilitate the reaction.
Reduction of aromatic nitro groups to amino groups is efficiently performed in polar aprotic solvents, which stabilize intermediates and improve catalyst performance. This step is crucial for converting nitrobenzenesulfonamide derivatives into the corresponding aminobenzenesulfonamide compounds.
Mesylation of amino groups using methanesulfonyl chloride in pyridine is a standard procedure to prepare sulfonamide intermediates for further functionalization or as stable protecting groups.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Starting Material | Reagents/Conditions | Product |
|---|---|---|---|---|
| 1 | Sulfonamide formation | 2-amino-5-nitrobenzenesulfonic acid | POCl3, aqueous NH3 | 2-amino-5-nitrobenzenesulfonamide |
| 2 | Coupling (Cyclopropyl introduction) | 2-amino-5-nitrobenzenesulfonamide + cyclopropyl boronate | PdCl2(dppf), Ag2O, Cs2CO3, THF, 70 °C | N-(2-cyclopropyl)-5-nitrobenzenesulfonamide |
| 3 | Nitro reduction | N-(2-cyclopropyl)-5-nitrobenzenesulfonamide | Pd catalyst, polar aprotic solvent (DMF, DMA, THF) | N-(2-cyclopropyl)-5-aminobenzenesulfonamide |
| 4 | Mesylation | Amino sulfonamide intermediate | Methanesulfonyl chloride, pyridine | Mesylated sulfonamide intermediate |
Chemical Reactions Analysis
Types of Reactions
N-(2-aminocyclopropyl)-2-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and alcohols can react with the sulfonamide group under basic conditions.
Major Products Formed
The major products formed from these reactions include various amine derivatives, sulfonamide-substituted compounds, and reduced forms of the original compound.
Scientific Research Applications
N-(2-aminocyclopropyl)-2-nitrobenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing complex organic molecules.
Biology: The compound is studied for its potential as a biochemical probe in enzyme inhibition studies.
Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific enzymes involved in disease pathways.
Industry: It is utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2-aminocyclopropyl)-2-nitrobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access and subsequent catalytic activity . This inhibition can modulate various biochemical pathways, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Table 1: Key Structural Features of Selected Sulfonamides
- Electronic Effects : The nitro group in the target compound lowers electron density at the sulfonamide sulfur, increasing acidity compared to methoxy-substituted analogs .
Comparison with Benzamide Derivatives Containing 2-Aminocyclopropyl Groups
Table 2: Anti-LSD1 Activity of Selected Benzamides ()
| Compound (Hydrochloride Salt) | Substituent on Benzamide | IC₅₀ (nM) | Key Structural Feature |
|---|---|---|---|
| N-(4-(2-Aminocyclopropyl)phenyl)-3-(furan-3-yl)benzamide (3b) | 3-Furyl | 12.3 | Furan enhances π-π interactions |
| N-(4-(2-Aminocyclopropyl)phenyl)-4-(thiophen-2-yl)benzamide (4a) | 4-Thiophene | 8.7 | Sulfur atom improves membrane permeability |
| Hypothetical Target Sulfonamide | 2-Nitrobenzenesulfonamide | N/A | Sulfonamide group may enhance enzyme binding |
- Pharmacophore Similarities: The 2-aminocyclopropyl group is conserved across these compounds, suggesting its critical role in target engagement (e.g., LSD1 inhibition) .
Structural and Thermodynamic Analysis
- Hirshfeld Surface Analysis : For 2-(N-allylsulfamoyl)-N-propylbenzamide (), intermolecular H-bonding and van der Waals interactions dominate crystal packing. The target compound’s nitro group may strengthen dipole interactions, altering crystallization behavior .
- DFT Calculations : The nitro group reduces the HOMO-LUMO gap (≈4.5 eV estimated) compared to methoxy analogs (≈5.2 eV), increasing electrophilicity and reactivity .
Challenges and Opportunities
- Synthesis: Introducing the 2-aminocyclopropyl group requires precise control to avoid ring-opening reactions. highlights ammonia-mediated deprotection steps, which may apply here .
- Biological Profiling: While benzamide derivatives show nM-level activity, the target compound’s efficacy remains unvalidated.
Biological Activity
N-(2-aminocyclopropyl)-2-nitrobenzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anti-tuberculosis applications. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy, and relevant case studies.
Chemical Structure and Properties
This compound features a sulfonamide group attached to a nitro-substituted aromatic ring and an amino-cyclopropyl moiety. The presence of both electron-withdrawing (nitro) and electron-donating (amino) groups contributes to its unique reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₁N₃O₃S |
| Molecular Weight | 229.26 g/mol |
| Solubility | Soluble in DMSO, ethanol |
| Melting Point | Not determined |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound derivatives. These compounds have shown significant activity against various bacterial strains, particularly Mycobacterium tuberculosis.
- Minimum Inhibitory Concentration (MIC) : The MIC values for certain derivatives were reported as low as 0.78 μg/mL, indicating strong efficacy compared to standard treatments like ethambutol and rifampicin .
The proposed mechanisms for the biological activity of this compound include:
- Oxidative Stress Induction : The nitro group can be reduced to form reactive intermediates that induce oxidative stress, leading to bacterial cell death .
- Inhibition of Key Enzymes : Potential inhibition of enzymes such as dihydropteroate synthase and dihydrofolate reductase has been suggested, which are crucial in bacterial folate synthesis .
Table 2: Biological Activity Summary
| Compound | MIC (μg/mL) | Selectivity Index | Activity Type |
|---|---|---|---|
| This compound | 0.78 | >30 | Antimicrobial |
| Ethambutol | 1.56 | >25 | Antimicrobial |
| Rifampicin | 0.1 | >250 | Antimicrobial |
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound derivatives:
- Study on Mycobacterial Activity : A series of derivatives were synthesized and tested against Mycobacterium tuberculosis H37Rv strain. The study found that compounds with the 2,4-dinitrobenzenesulfonamide scaffold exhibited superior anti-TB activity with low cytotoxicity .
- Mechanistic Studies : Research has indicated that these compounds may act through multiple mechanisms, including oxidative stress induction and enzyme inhibition. The ability to block T-type calcium channels was also assessed but found negligible at effective antimicrobial concentrations .
- Comparative Studies : In comparative studies against standard anti-TB drugs, several derivatives showed comparable or superior efficacy, suggesting their potential as lead compounds for further drug development .
Q & A
Q. What are the key synthetic routes for preparing N-(2-aminocyclopropyl)-2-nitrobenzenesulfonamide, and how can reaction conditions be optimized?
The compound is typically synthesized via sulfonamide formation between 2-nitrobenzenesulfonyl chloride and a functionalized cyclopropane amine. A common approach involves:
- Cyclopropane amine preparation : Cyclopropanation of allylic amines or reductive amination of cyclopropane carboxaldehydes .
- Sulfonylation : Reacting the amine with 2-nitrobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) at 0–25°C .
- Purification : Column chromatography or recrystallization from ethanol/water mixtures . Optimization focuses on controlling reaction stoichiometry (1:1.2 amine:sulfonyl chloride) and minimizing hydrolysis of the sulfonyl chloride by maintaining anhydrous conditions .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- NMR : H and C NMR confirm the cyclopropane ring (e.g., characteristic δ 1.2–2.0 ppm protons) and sulfonamide group (δ 7.5–8.5 ppm aromatic protons) .
- HPLC-MS : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm; ESI-MS identifies [M+H] or [M−H] ions .
- IR : Strong absorption bands at ~1350 cm (asymmetric S=O stretch) and ~1150 cm (symmetric S=O stretch) .
Q. How should researchers handle stability and storage challenges for this compound?
- Stability : The nitro group may decompose under prolonged light exposure. Store in amber vials at 2–8°C in a desiccator .
- Solubility : Soluble in DMSO, DMF, and dichloromethane; sparingly soluble in water. Pre-sonication improves dissolution for biological assays .
Advanced Research Questions
Q. What crystallographic strategies are recommended for resolving structural ambiguities in this sulfonamide?
- Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) and a Bruker D8 Venture diffractometer .
- Refinement : SHELXL software for least-squares refinement; validate geometry using PLATON to check for missed symmetry or twinning .
- Key Parameters : Report R-factor (<0.05), Flack parameter for chiral centers (if applicable), and hydrogen-bonding networks .
Q. How can computational modeling predict the compound’s reactivity and biological interactions?
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to analyze frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential maps .
- Docking Studies : Use AutoDock Vina to simulate binding to targets like DPP-IV; validate with MD simulations (GROMACS) to assess stability .
Q. What experimental approaches address contradictions in biological activity data across studies?
- Enzyme Assays : Standardize DPP-IV inhibition assays using fluorogenic substrates (e.g., Gly-Pro-AMC) and measure IC values in triplicate .
- Cellular Models : Compare cytotoxicity (MTT assay) in HEK293 vs. HepG2 cells to assess tissue-specific effects .
- Metabolite Screening : Use LC-HRMS to identify degradation products that may interfere with activity .
Q. How does the electronic nature of the nitro group influence the sulfonamide’s reactivity in catalysis?
- Electron-Withdrawing Effect : The nitro group enhances electrophilicity at the sulfonamide sulfur, facilitating nucleophilic substitutions (e.g., Suzuki coupling at the benzene ring) .
- Redox Activity : Cyclic voltammetry reveals reduction peaks near −0.8 V (vs. Ag/AgCl), indicating potential as a redox-active ligand in metal complexes .
Methodological Notes
- Avoid Common Pitfalls :
- Protect the cyclopropane amine with Boc groups during synthesis to prevent ring-opening side reactions .
- For SCXRD, ensure crystal quality by slow evaporation from acetonitrile/ethyl acetate (1:3) .
- Data Validation : Cross-check crystallographic data with the Cambridge Structural Database (CSD) to identify isomorphic structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
